6-Octenal, 2,7-dimethyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dimethyloct-6-enal can be synthesized through various methods. One common synthetic route involves the hydroformylation of myrcene, followed by hydrogenation and oxidation . The reaction conditions typically include the use of a rhodium-based catalyst for hydroformylation, followed by palladium on carbon (Pd/C) for hydrogenation, and finally, oxidation using an oxidizing agent such as potassium permanganate (KMnO4) .
Industrial Production Methods
In industrial settings, 2,7-dimethyloct-6-enal is often produced through the distillation of essential oils from plants like citronella grass (Cymbopogon nardus) and kaffir lime leaves (Citrus hystrix) . The essential oil is extracted through steam distillation, and the compound is then isolated and purified using fractional distillation .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyloct-6-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form citronellic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to citronellol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Citronellic acid.
Reduction: Citronellol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Dimethyloct-6-enal has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-dimethyloct-6-enal involves its interaction with various molecular targets and pathways:
Cholinergic Neurotransmission: It modulates cholinergic neurotransmission by inhibiting acetylcholinesterase (Ache) activity, leading to elevated levels of acetylcholine (Ach) in the synaptic cleft.
Insect Repellent: It acts as an insect repellent by interfering with the olfactory receptors of insects, deterring them from approaching the source of the compound.
Comparison with Similar Compounds
2,7-Dimethyloct-6-enal can be compared with other similar compounds such as:
Hydroxycitronellal: A hydroxylated derivative of citronellal, used in perfumery for its floral scent.
2,7-Dimethyloct-6-enal stands out due to its unique combination of aldehyde functionality and monoterpenoid structure, which gives it distinct chemical reactivity and biological activity .
Properties
CAS No. |
111396-28-2 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,7-dimethyloct-6-enal |
InChI |
InChI=1S/C10H18O/c1-9(2)6-4-5-7-10(3)8-11/h6,8,10H,4-5,7H2,1-3H3 |
InChI Key |
RRPLNOVWTWPBFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=C(C)C)C=O |
Origin of Product |
United States |
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